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molecular formula C9H12N2O2 B8463420 3-Amino-4-n-propylpyridine-2-carboxylic acid

3-Amino-4-n-propylpyridine-2-carboxylic acid

Cat. No. B8463420
M. Wt: 180.20 g/mol
InChI Key: ZMXVBSVJZIURDR-UHFFFAOYSA-N
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Patent
US05591742

Procedure details

3-Amino-4-n-propylpyridine-2-carboxylic acid (Preparation 4; 0.36 g, 0,002 mol) was added to a stirred mixture of cesium carbonate (0,325 g, 0.001 mol) in water (20 ml), then this mixture was evaporated under vacuum and the residue azeotroped with dimethylformamide (2×20 ml). The resulting cesium salt was suspended in dimethylformamide (3 ml) and the stirred suspension then treated dropwise with ethyl iodide (0.17 ml, 0.0021 mol). After a further 0.25 hour, the solvent was evaporated under vacuum and the residue partitioned between water (20 ml) and ethyl acetate (20 ml). The organic phase was washed with water (10 ml), dried (MgSO4) and evaporated under vacuum, then the residue crystallised from acetone:hexane to give the title compound as an off-white solid (0.35 g, 84%), m.p. 93°-96° C. Found: C,63.39; H,7.73; N,13.39. C11H16N2O2 requires C,63.44; H,7.74; N,13.45%.
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.001 mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:11]([OH:13])=[O:12])=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8][CH2:9][CH3:10].C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:20](I)[CH3:21]>O>[NH2:1][C:2]1[C:3]([C:11]([O:13][CH2:20][CH3:21])=[O:12])=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8][CH2:9][CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
NC=1C(=NC=CC1CCC)C(=O)O
Name
cesium carbonate
Quantity
0.001 mol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.17 mL
Type
reactant
Smiles
C(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
this mixture was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with dimethylformamide (2×20 ml)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water (20 ml) and ethyl acetate (20 ml)
WASH
Type
WASH
Details
The organic phase was washed with water (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue crystallised from acetone

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
product
Smiles
NC=1C(=NC=CC1CCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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